molecular formula C20H18BrNO2 B11953753 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide CAS No. 853330-76-4

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide

Cat. No.: B11953753
CAS No.: 853330-76-4
M. Wt: 384.3 g/mol
InChI Key: IZCJXSMIQCVMFJ-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a furan derivative in the presence of a base to form the bromophenyl-furan intermediate.

    Amidation Reaction: The intermediate is then reacted with 3-methylphenylamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide
  • 3-(5-(4-Fluorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide
  • 3-(5-(4-Methylphenyl)-2-furyl)-N-(3-methylphenyl)propanamide

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Properties

CAS No.

853330-76-4

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C20H18BrNO2/c1-14-3-2-4-17(13-14)22-20(23)12-10-18-9-11-19(24-18)15-5-7-16(21)8-6-15/h2-9,11,13H,10,12H2,1H3,(H,22,23)

InChI Key

IZCJXSMIQCVMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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